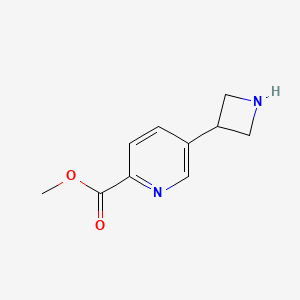

Methyl 5-(azetidin-3-yl)picolinate

Description

Methyl 5-(azetidin-3-yl)picolinate is a heterocyclic compound featuring a pyridine ring substituted with a methyl ester group at the 2-position and an azetidine (a four-membered saturated amine ring) at the 5-position. This structure combines the aromaticity of pyridine with the conformational flexibility and basicity of azetidine, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 5-(azetidin-3-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7(6-12-9)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |

InChI Key |

FORZQCLCELUUON-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(azetidin-3-yl)picolinate typically involves the formation of the azetidine ring followed by its attachment to the picolinate moiety. One common method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(azetidin-3-yl)picolinate can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxetane derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Palladium catalysts and boronic acids are used in Suzuki–Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Oxetane derivatives.

Reduction: Reduced azetidine derivatives.

Substitution: Various substituted azetidine derivatives depending on the boronic acid used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(azetidin-3-yl)picolinate is notable for its role as a building block in the synthesis of biologically active compounds. The azetidine ring structure contributes to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability.

Key Applications:

- PDE10A Inhibitors: Research has shown that substituting traditional aromatic groups with azetidine rings can enhance the water solubility and potency of phosphodiesterase inhibitors. A study demonstrated that such modifications led to significant improvements in the pharmacological profiles of these compounds .

- Receptor Agonists: The incorporation of azetidine into the design of 5-HT2C receptor agonists has resulted in compounds with comparable potency but improved selectivity and metabolic stability .

Pharmacology

The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology and metabolic disorders.

Case Studies:

- Dual SIK Inhibitors: A recent study highlighted the synthesis of dual SIK2/SIK3 inhibitors using derivatives of this compound. These inhibitors showed potent activity against SIK2 and SIK3, which are implicated in various metabolic pathways .

- Neuroprotective Agents: The azetidine structure has been linked to neuroprotective effects, making it a candidate for developing treatments for neurodegenerative diseases. Research indicates that modifications to this core structure can enhance neuroprotective properties while reducing toxicity .

Material Science

In addition to its medicinal applications, this compound has potential uses in material science, particularly in the development of new polymers and materials with specific properties.

Applications:

- Polymer Chemistry: The unique properties of azetidine-containing compounds allow for the design of polymers with tailored mechanical and thermal properties. This is particularly relevant in creating materials for biomedical devices or drug delivery systems.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 5-(azetidin-3-yl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, similar picolinate compounds have been shown to interact with auxin-signaling F-box proteins, leading to the inhibition of plant growth . The exact molecular pathways and targets for this compound would depend on its specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Azetidine vs.

- Azetidine vs. Bromine (Compound 71 precursor): The bromine atom in methyl 5-bromopicolinate serves as a reactive site for cross-coupling reactions, whereas the azetidine group could act as a hydrogen-bond donor/acceptor in target interactions .

Stability and Reactivity

- Methyl Picolinate Derivatives : shows that methyl picolinate analogs are stable under standard conditions but may degrade in the presence of strong acids/bases or oxidizers .

- Azetidine-Specific Considerations: The azetidine ring’s strain and basicity may increase susceptibility to ring-opening reactions under acidic conditions compared to non-cyclic substituents .

Structure–Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (e.g., Formyl) : Compound 6’s formyl group may reduce electron density on the pyridine ring, affecting binding to biological targets .

- Azetidine’s Impact : The azetidine’s lone pair electrons could enhance interactions with enzymes or receptors, as seen in other azetidine-containing pharmaceuticals (e.g., β-lactam antibiotics) .

Biological Activity

Methyl 5-(azetidin-3-yl)picolinate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a picolinate core with an azetidine substituent, which contributes to its unique pharmacological properties. The molecular formula is , and it exhibits both lipophilicity and polar characteristics due to the presence of the azetidine ring and the picolinate moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The azetidine ring enhances the compound's binding affinity to various receptors and enzymes, potentially leading to improved therapeutic effects compared to other structural analogs.

- Receptor Binding : The compound may exhibit selective binding to neurotransmitter receptors, which can modulate physiological responses.

- Enzyme Inhibition : Research indicates that derivatives of azetidine compounds often serve as inhibitors for various enzymes, enhancing their potential as therapeutic agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies : In cellular assays, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, a related azetidine derivative showed an IC50 value of approximately 0.77 μM against STAT3-inhibitory activity in breast cancer cells .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

- Mycobacterial Activity : Compounds with similar structures have been tested for their ability to inhibit Mycobacterium tuberculosis growth. One study reported that a structurally related compound exhibited a notable increase in potency against mycobacterial strains, suggesting that this compound may also possess similar properties .

Case Study 1: Anticancer Efficacy

A study published in 2020 investigated the efficacy of azetidine derivatives on cancer cell viability. This compound was included in a series of compounds tested for their ability to inhibit cell proliferation in breast cancer models:

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| 5a | MDA-MB-231 | 1.8 | STAT3 Inhibition |

| 7a | MDA-MB-468 | 1.8 | Apoptosis Induction |

These results indicate that this compound could be a promising candidate for further development in cancer therapeutics.

Case Study 2: Enzymatic Inhibition

Another study focused on the inhibitory effects of azetidine derivatives on specific enzymes involved in metabolic pathways:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 14 | SIK2 | <0.1 |

| 15 | SIK3 | <0.2 |

The findings suggest that this compound may also exhibit potent inhibitory activity against these kinases, which are crucial in various signaling pathways related to cancer progression and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.